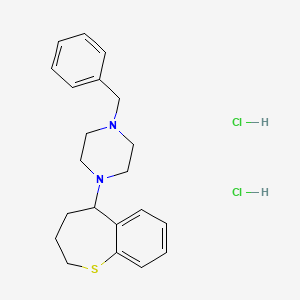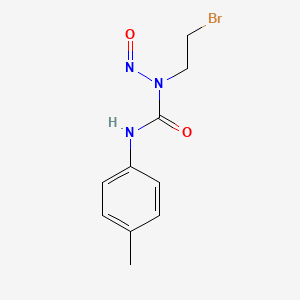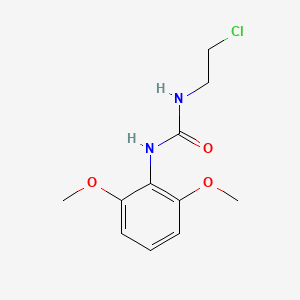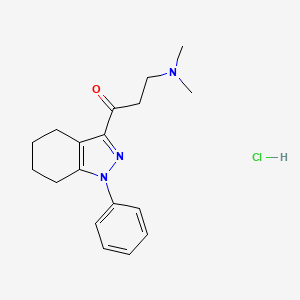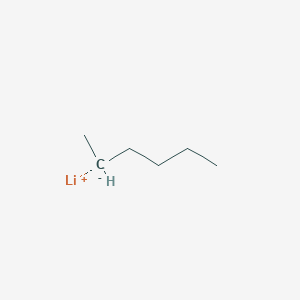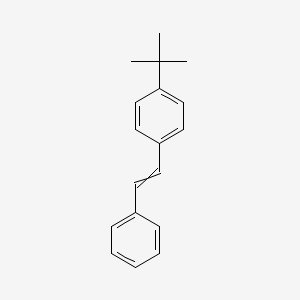
1-Amino-2-ethyl-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-ethyl-9,10-anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are aromatic organic compounds characterized by a quinone structure with two carbonyl groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-2-ethyl-9,10-anthraquinone can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-9,10-anthraquinone with ammonia or an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures . Another method involves the use of triethyl orthoformate and CH-acid compounds in a one-pot, catalyst-free reaction under mild conditions (50°C), yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-ethyl-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Amino-2-ethyl-9,10-anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of hydrogen peroxide and as a photoinitiator in polymerization reactions
Wirkmechanismus
The mechanism of action of 1-amino-2-ethyl-9,10-anthraquinone involves its interaction with molecular targets such as enzymes and cellular proteins. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s photophysical properties, including intersystem crossing and triplet state formation, also play a role in its effectiveness as a photoinitiator .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-ethyl-9,10-anthraquinone can be compared with other similar compounds such as:
1-Amino-2-methyl-9,10-anthraquinone: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and applications.
2-Ethyl-9,10-anthraquinone:
1-Amino-4-bromo-9,10-anthraquinone: Contains a bromine substituent, making it useful for further functionalization through nucleophilic substitution.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and broaden its range of applications in various fields.
Eigenschaften
CAS-Nummer |
6937-81-1 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-amino-2-ethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-2-9-7-8-12-13(14(9)17)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2,17H2,1H3 |
InChI-Schlüssel |
FXXOWMASCSSPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



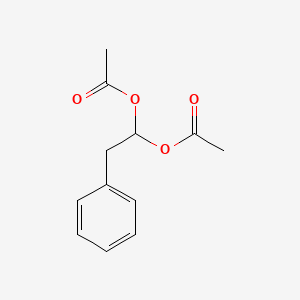

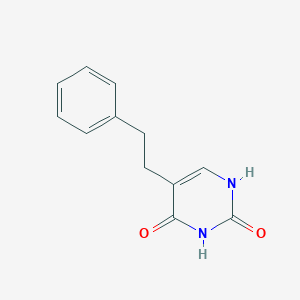

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
